molecular formula C19H25N3O3S2 B5043987 N,N-diethyl-5-(4-phenylpiperazine-1-carbonyl)thiophene-3-sulfonamide

N,N-diethyl-5-(4-phenylpiperazine-1-carbonyl)thiophene-3-sulfonamide

Cat. No.: B5043987
M. Wt: 407.6 g/mol
InChI Key: BLMSRYKYABPSPI-UHFFFAOYSA-N
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Description

N,N-diethyl-5-(4-phenylpiperazine-1-carbonyl)thiophene-3-sulfonamide is a complex organic compound that features a thiophene ring, a piperazine moiety, and a sulfonamide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N,N-diethyl-5-(4-phenylpiperazine-1-carbonyl)thiophene-3-sulfonamide typically involves multi-step organic reactions. . The reaction conditions often require the use of strong bases like DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) and solvents such as dichloromethane.

Industrial Production Methods

Industrial production of this compound may involve large-scale batch reactions under controlled conditions to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

N,N-diethyl-5-(4-phenylpiperazine-1-carbonyl)thiophene-3-sulfonamide can undergo various chemical reactions, including:

    Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The carbonyl group can be reduced to form alcohol derivatives.

    Substitution: The sulfonamide group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.

    Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typical reducing agents.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Alcohol derivatives.

    Substitution: Various substituted sulfonamides.

Scientific Research Applications

N,N-diethyl-5-(4-phenylpiperazine-1-carbonyl)thiophene-3-sulfonamide has several applications in scientific research:

Mechanism of Action

The mechanism of action of N,N-diethyl-5-(4-phenylpiperazine-1-carbonyl)thiophene-3-sulfonamide involves its interaction with specific molecular targets. The piperazine moiety can bind to various receptors, modulating their activity. The sulfonamide group can inhibit enzymes by mimicking the structure of natural substrates, thereby blocking their active sites .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N,N-diethyl-5-(4-phenylpiperazine-1-carbonyl)thiophene-3-sulfonamide is unique due to its combination of a thiophene ring, a piperazine moiety, and a sulfonamide group. This unique structure allows it to interact with a diverse range of biological targets, making it a versatile compound in medicinal chemistry.

Properties

IUPAC Name

N,N-diethyl-5-(4-phenylpiperazine-1-carbonyl)thiophene-3-sulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H25N3O3S2/c1-3-22(4-2)27(24,25)17-14-18(26-15-17)19(23)21-12-10-20(11-13-21)16-8-6-5-7-9-16/h5-9,14-15H,3-4,10-13H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BLMSRYKYABPSPI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)S(=O)(=O)C1=CSC(=C1)C(=O)N2CCN(CC2)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H25N3O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

407.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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